4-Diethylamino-piperidine
Overview
Description
4-Diethylamino-piperidine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescence Probing and pH Sensitivity
4-Diethylamino-piperidine derivatives, such as those used in the synthesis of pH-sensitive probes, offer applications in cellular imaging. The compound 7-diethylamino-3-[2-(4-piperidin-1-yl-phenyl)-vinyl]-chromen-2-one (CS-P), which features a piperidine structure, demonstrates high pH sensitivity and is suitable for tracing intracellular pH changes, especially from neutral to acidic conditions (Liu et al., 2015).
Cytotoxicity and Anticancer Potential
This compound derivatives have been found to exhibit significant cytotoxicity towards various cancer cell lines. Compounds like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related substances show potential as new classes of cytotoxic agents for cancer treatment (Dimmock et al., 1998).
Acetylcholinesterase Inhibition
Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which include diethylamino-piperidine structures, have shown potent anti-acetylcholinesterase activity. These compounds could be relevant in developing treatments for conditions like dementia (Sugimoto et al., 1990).
Potential in Hydrogen Storage
Substituted piperidines, such as those with diethylamino groups, are being explored for their utility as reversible organic hydrogen storage liquids. These compounds, including 4-dimethylaminopiperidine and others, are studied for their potential in hydrogen-powered fuel cells (Cui et al., 2008).
Biophotonic Materials
Compounds like 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone have been characterized for their potential as biophotonic materials. These materials, due to their specific structural properties, are of interest for applications in light absorption and fluorescence (Nesterov et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
4-Diethylamino-piperidine, commonly referred to as DMAP, is a highly efficient catalyst widely used in chemical synthesis . Its primary targets are organic compounds, particularly those with high steric hindrance and low reactivity, such as alcohols and amines .
Mode of Action
DMAP is a super nucleophilic acylation catalyst . Its structure allows the electron-donating dimethylamino group to resonate with the parent ring (pyridine ring), strongly activating the nitrogen atom on the ring for nucleophilic substitution . This significantly catalyzes the acylation/esterification reactions of alcohols and amines/acids . Its activity is estimated to be about 10^4 to 10^6 times that of pyridine .
Biochemical Pathways
The primary biochemical pathway influenced by DMAP is the acylation/esterification of alcohols and amines/acids . Acyl transfer is a common transformation in nature and organic synthesis, and chiral DMAP is a common catalyst for asymmetric acyl transfer . Since 1996, various chiral DMAP catalysts have been reported by the Vedejs and Fu groups, and they have been widely used in many asymmetric acyl transfer reactions .
Pharmacokinetics
It’s known that dmap is soluble in most organic solvents, such as methanol, dichloromethane, tetrahydrofuran, ethyl acetate, and slightly soluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of DMAP’s action is the significant catalysis of acylation/esterification reactions of alcohols and amines/acids, even those with high steric hindrance and low reactivity . This leads to improved reaction yields and product quality, and simplifies the process .
Action Environment
The action of DMAP can be influenced by environmental factors. For instance, the reaction conditions are mild, usually at room temperature . The choice of solvent is broad, as the reaction can proceed in both polar and nonpolar organic solvents . The reaction time is short, with DMAP completing the reaction in minutes, significantly improving labor productivity .
Properties
IUPAC Name |
N,N-diethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-11(4-2)9-5-7-10-8-6-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXRMEUJNPVXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374233 | |
Record name | 4-Diethylamino-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143300-64-5 | |
Record name | 4-Diethylamino-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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